molecular formula C20H38O2 B1253908 3,7,11,15-Tetramethyl-2-hexadecenoic acid

3,7,11,15-Tetramethyl-2-hexadecenoic acid

Cat. No. B1253908
M. Wt: 310.5 g/mol
InChI Key: WDWBNNBRPVEEOD-PFXVRADUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2E-Phytenoic acid is a diterpenoid.
3,7,11,15-Tetramethyl-2-hexadecenoic acid is a natural product found in Bidens pilosa with data available.

Scientific Research Applications

Abiotic Degradation in Geological Conditions

Research by Rontani and Grossi (1995) explored the degradation of compounds related to 3,7,11,15-Tetramethyl-2-hexadecenoic acid under simulated geological conditions. The study focused on the abiotic degradation of chlorophyll phytyl chains, including a model for intact and photooxidized chlorophyll phytyl chains, when heated with montmorillonite. This provided insights into the potential markers for monitoring chlorophyll photodegradation in sediments (Rontani & Grossi, 1995).

Myocardial Perfusion Imaging

A series of studies in the 1970s by Poe et al. investigated the use of hexadecenoic acid, specifically labeled with iodine-123, for myocardial perfusion imaging. The compound showed promise in concentrating in the myocardium proportionate to regional blood flow, making it useful for imaging myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue (Poe et al., 1976), (Poe et al., 1977).

Crystal Structure Analysis

The crystal structure of a related compound, 3, 7, 11, 15-tetramethyl-2, 4, 6, 10, 14-all trans-hexadecapentaenoic acid, was determined using X-ray methods by Ashizawa et al. (1985). This research provides valuable data for understanding the structural properties of such complex molecules (Ashizawa et al., 1985).

Fatty Acid Metabolism

Knipprath and Mead (1966) synthesized and studied the metabolism of 15-Hexadecenoic acid in rats, providing insights into the oxidative degradation and potential metabolic pathways of similar fatty acids, including this compound (Knipprath & Mead, 1966).

properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoic acid

InChI

InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15+/t17-,18-/m1/s1

InChI Key

WDWBNNBRPVEEOD-PFXVRADUSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/C(=O)O)/C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C

synonyms

3,7,11,15-tetramethylhexadec-2-enoic acid
phytenic acid
phytenic acid, (R-(R*,R*-(E)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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